
3-(2-(Methylthio)phenoxy)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Methylthio)phenoxy)pyrrolidine is a complex organic compound featuring a phenoxy group linked to a pyrrolidine ring through a methylthio bridge. This unique structure lends itself to various chemical reactions and applications across multiple fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: The synthesis of 3-(2-(Methylthio)phenoxy)pyrrolidine typically begins with the preparation of the phenoxy intermediate. This involves the reaction of 2-bromomethylthiophenol with sodium phenoxide, yielding 2-(methylthio)phenol.
Formation of the Pyrrolidine Ring: The intermediate is then reacted with 1-chloropyrrolidine in the presence of a base such as potassium carbonate, leading to the formation of this compound.
Reaction Conditions: The entire synthesis is usually conducted under inert atmosphere conditions with temperatures ranging from 20°C to 80°C.
Industrial Production Methods
Scale-Up: In industrial settings, the same synthetic route can be scaled up using large reactors, ensuring controlled addition of reagents and effective mixing.
Purification: Purification is typically carried out using column chromatography or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Oxidation: 3-(2-(Methylthio)phenoxy)pyrrolidine can undergo oxidation reactions where the sulfur atom in the methylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride, focusing on reducing the phenoxy group or the pyrrolidine ring.
Substitution: It participates in nucleophilic substitution reactions, especially at the aromatic ring where the methylthio group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) for reduction.
Nucleophiles: Sodium methoxide, potassium hydroxide for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation.
Reductive Products: Include various alcohols or amines depending on the reduction pathway.
Substituted Derivatives: Phenolic or other nucleophilic groups substituting the methylthio group.
科学研究应用
Chemistry
Catalysis: Used as a ligand in transition metal catalyzed reactions.
Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as a potential inhibitor for various enzymes due to its unique structure.
Medicine
Pharmaceuticals: Explored as a scaffold for developing new therapeutic agents.
Industry
Materials Science: Applied in the development of novel materials due to its unique chemical properties.
作用机制
3-(2-(Methylthio)phenoxy)pyrrolidine's activity often involves binding to molecular targets such as enzymes or receptors. The mechanism by which it exerts its effects generally includes:
Molecular Targets: Binding to active sites or allosteric sites on proteins, altering their activity.
Pathways: Modulating signaling pathways within biological systems, affecting biochemical processes.
相似化合物的比较
Similar Compounds
2-(Methylthio)phenol: Shares the methylthio group but lacks the pyrrolidine ring.
Pyrrolidine: Lacks the phenoxy group, providing a more simplified structure.
Phenoxy derivatives: Other phenoxy compounds that may or may not contain sulfur or pyrrolidine.
Unique Features
Combined Structure: The presence of both a phenoxy and pyrrolidine ring with a methylthio bridge is relatively unique.
Versatility: This unique structure enables a wide range of chemical reactivity and application.
属性
分子式 |
C11H15NOS |
|---|---|
分子量 |
209.31 g/mol |
IUPAC 名称 |
3-(2-methylsulfanylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NOS/c1-14-11-5-3-2-4-10(11)13-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI 键 |
RXDSGOXKISNJTO-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1OC2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
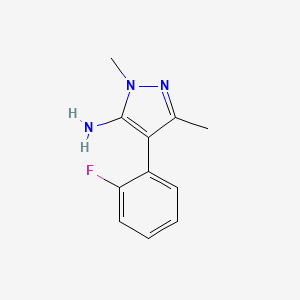
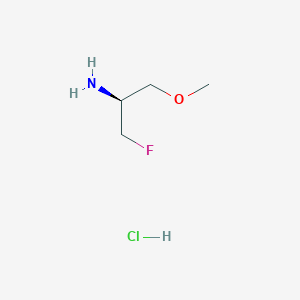
![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
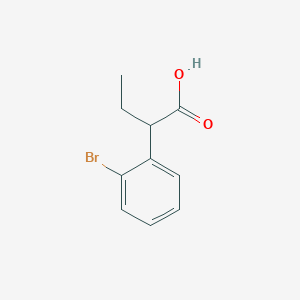

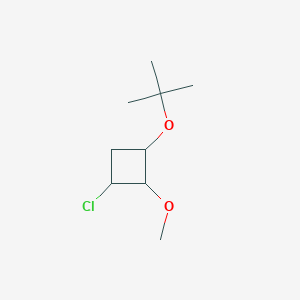
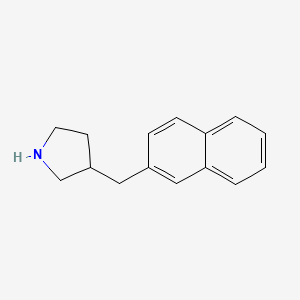
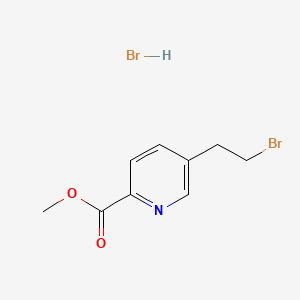
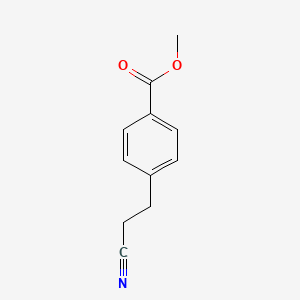
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)
